5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride
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Overview
Description
5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride is a chemical compound known for its potential therapeutic applications. It is classified as a non-benzodiazepine sedative-hypnotic drug. The compound has a molecular formula of C11H16ClNO2S and a molecular weight of 261.76.
Preparation Methods
The synthesis of 5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride involves several steps. One common method includes the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in water, followed by the addition of ammonium acetate at room temperature. The reactants are gently stirred for 3 hours at 80°C and then cooled . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazepane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential as a sedative-hypnotic agent, making it a subject of interest in pharmacological studies.
Medicine: Its sedative-hypnotic properties make it a candidate for the development of new therapeutic agents for sleep disorders.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to exert its sedative-hypnotic effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the brain. This modulation leads to an increase in GABAergic activity, resulting in sedative and hypnotic effects.
Comparison with Similar Compounds
5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride can be compared with other similar compounds, such as:
1,4-Benzothiazepine derivatives: These compounds also have sedative-hypnotic properties but differ in their chemical structure and specific pharmacological effects.
Thiazine derivatives: These compounds share a similar heterocyclic structure but may have different biological activities and therapeutic applications.
Benzodiazepines: While benzodiazepines are well-known sedative-hypnotic agents, this compound is a non-benzodiazepine compound, offering a different pharmacological profile
Properties
IUPAC Name |
5-phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14)8-6-11(12-7-9-15)10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRJTVZHICZBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCNC1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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